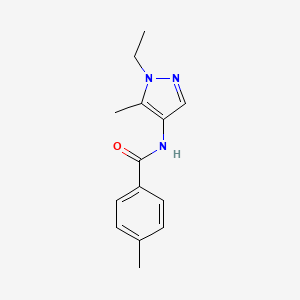![molecular formula C23H17BrN4O2 B4366672 2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366672.png)
2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline
Descripción general
Descripción
2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases. This compound has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for the replication and transcription of DNA. It also inhibits the activity of protein kinases, which are involved in the activation of signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. It has also been shown to have antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline in lab experiments include its potent anticancer and neuroprotective activity, its ability to inhibit various enzymes and signaling pathways, and its antioxidant and anti-inflammatory properties. However, the limitations include its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research on 2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline, including the development of more efficient synthesis methods, the evaluation of its potential applications in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the development of novel derivatives of this compound with improved efficacy and reduced toxicity is also an area of future research.
Aplicaciones Científicas De Investigación
2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Several studies have shown that this compound has significant anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown promising results in the treatment of infectious diseases such as malaria and tuberculosis.
Propiedades
IUPAC Name |
2-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2/c1-29-21-11-6-15(12-16(21)13-30-18-9-7-17(24)8-10-18)22-26-23-19-4-2-3-5-20(19)25-14-28(23)27-22/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBQDKOIHMZXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2)COC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4366589.png)
![6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4366595.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B4366601.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4366608.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4366617.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4366621.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4366627.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4366631.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4366643.png)
![ethyl 3-[({3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4366652.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4366660.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4366683.png)
![2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4366688.png)